An In-Depth Technical Guide to POLYGLYCERYL-6 PENTAOLEATE: Chemical Structure and Properties for Pharmaceutical Applications
An In-Depth Technical Guide to POLYGLYCERYL-6 PENTAOLEATE: Chemical Structure and Properties for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
POLYGLYCERYL-6 PENTAOLEATE is a non-ionic surfactant with significant potential in the pharmaceutical industry, particularly in the formulation of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential applications in drug development. While traditionally used in the cosmetics industry, its emulsifying properties are highly relevant for the creation of advanced drug delivery platforms such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS). This document details available data on its properties and outlines experimental protocols for the formulation of nanoemulsions, providing a foundation for its exploration in pharmaceutical research and development.
Chemical Structure and Identification
POLYGLYCERYL-6 PENTAOLEATE is a complex ester formed from the esterification of polyglycerin-6 (B12677) with five units of oleic acid.[1][2] The polyglycerin-6 backbone is a polymer of glycerin containing an average of six glycerol (B35011) units.[1] This polymeric nature results in a mixture of linear, branched, and cyclic structures. Oleic acid is a monounsaturated omega-9 fatty acid.[3] The resulting structure is amphiphilic, with a hydrophilic polyglycerol head and five lipophilic oleic acid tails.
Representative Chemical Structure:
Due to the polymeric nature of the polyglycerol backbone, a single definitive chemical structure for POLYGLYCERYL-6 PENTAOLEATE does not exist. The following diagram represents a possible linear structure, illustrating the key ester linkages.
Caption: Representative linear structure of POLYGLYCERYL-6 PENTAOLEATE.
Chemical Identification:
| Identifier | Value |
| Chemical Name | Polyglyceryl-6 Pentaoleate |
| INCI Name | POLYGLYCERYL-6 PENTAOLEATE |
| CAS Number | 104934-17-0[1] |
| Molecular Formula | C108H198O18[4] |
| Synonyms | Hexaglyceryl pentaoleate, 9-Octadecenoic acid, pentaester with hexaglycerol[4] |
Physicochemical Properties
The physicochemical properties of POLYGLYCERYL-6 PENTAOLEATE are crucial for its function as a pharmaceutical excipient. These properties influence its emulsification efficiency, the stability of formulations, and its interaction with biological systems.
| Property | Value | Reference |
| Physical State | Viscous liquid, clear above 30°C | [3] |
| Color | Yellow to amber | [3] |
| Solubility | Water-dispersible, oil-soluble | [1] |
| HLB Value | 4 - 6 | [5][6] |
| Acid Value | ≤ 15 mg KOH/g | [3] |
| Saponification Value | 160 - 180 mg KOH/g | [3] |
| Water Content | ≤ 1% | [3] |
Applications in Drug Delivery
The primary application of POLYGLYCERYL-6 PENTAOLEATE in the pharmaceutical field is as a surfactant in the formulation of lipid-based drug delivery systems.[7][8] These systems are particularly advantageous for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[9]
Nanoemulsions
Nanoemulsions are kinetically stable, colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[8] They offer a large interfacial area for drug absorption and can protect the encapsulated drug from degradation.[8] Polyglyceryl esters, including POLYGLYCERYL-6 PENTAOLEATE, are effective emulsifiers for forming oil-in-water (O/W) nanoemulsions.[3]
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10][11] The use of POLYGLYCERYL-6 PENTAOLEATE in SEDDS formulations can facilitate the formation of small, uniform droplets, leading to improved drug solubilization and absorption.[10]
Experimental Protocols
The following provides a detailed methodology for the preparation of a nanoemulsion using a polyglyceryl ester, based on the phase inversion composition (PIC) method.[1] This protocol can be adapted for use with POLYGLYCERYL-6 PENTAOLEATE.
Preparation of Nanoemulsion by Phase Inversion Composition (PIC) Method
Objective: To prepare a stable oil-in-water nanoemulsion using a polyglyceryl ester as the primary surfactant.
Materials:
-
Oil Phase: Caprylic/capric triglyceride (or other suitable oil)
-
Surfactant: POLYGLYCERYL-6 PENTAOLEATE
-
Co-surfactant (optional): A hydrophilic surfactant (e.g., Polysorbate 80)
-
Aqueous Phase: Purified water, potentially containing a polyol like glycerol to adjust polarity.[3]
-
Active Pharmaceutical Ingredient (API): A poorly water-soluble drug.
Equipment:
-
Magnetic stirrer with heating plate
-
Vortex mixer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for further size reduction)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Methodology:
-
Preparation of the Oil Phase:
-
Dissolve the API in the selected oil at a predetermined concentration. Gentle heating may be applied if necessary to facilitate dissolution.
-
Add POLYGLYCERYL-6 PENTAOLEATE and the co-surfactant (if used) to the oil-API mixture.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until a homogenous organic phase is obtained.
-
-
Nanoemulsion Formation by Titration:
-
Place the organic phase on a magnetic stirrer.
-
Slowly add the aqueous phase dropwise to the organic phase under continuous stirring.
-
As the aqueous phase is added, the system will undergo a phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion. This transition is often accompanied by a change in viscosity and appearance.
-
Continue adding the aqueous phase until the desired final composition is reached.
-
-
Homogenization (Optional but Recommended):
-
To achieve a smaller and more uniform droplet size, subject the pre-emulsion to high-shear homogenization for a specified time and speed.
-
For even smaller droplet sizes, the nanoemulsion can be passed through a high-pressure homogenizer for a set number of cycles and pressure.
-
-
Characterization:
-
Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering.
-
Visually inspect the nanoemulsion for clarity and homogeneity.
-
Determine the zeta potential to assess the surface charge and stability of the droplets.
-
Assess the encapsulation efficiency of the API using appropriate analytical techniques (e.g., HPLC).
-
Caption: Experimental workflow for nanoemulsion preparation.
Signaling Pathways and Biological Interactions
Currently, there is a lack of specific research on the direct interaction of POLYGLYCERYL-6 PENTAOLEATE with cellular signaling pathways. However, as a lipid-based excipient used in nanoformulations, its influence on biological systems can be inferred from the general behavior of such delivery systems.
Lipid-based nanoparticles can influence drug uptake and disposition through various mechanisms:
-
Enhanced Permeation and Retention (EPR) Effect: In cancer therapy, nanoparticles can accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
-
Endocytosis: Nanoparticles can be taken up by cells through various endocytic pathways, potentially bypassing efflux transporters that contribute to drug resistance.
-
Interaction with Lipid Membranes: The lipid components of the nanoemulsion can interact with cell membranes, potentially fluidizing them and enhancing drug permeation.
Further research is required to elucidate any specific effects of POLYGLYCERYL-6 PENTAOLEATE on cellular signaling.
Caption: Putative cellular uptake pathway for nanoemulsions.
Conclusion
POLYGLYCERYL-6 PENTAOLEATE is a versatile non-ionic surfactant with favorable properties for the development of lipid-based drug delivery systems. Its ability to form stable nanoemulsions and its potential for use in SEDDS make it a valuable tool for addressing the challenges of formulating poorly water-soluble drugs. While its primary use to date has been in the cosmetics industry, the principles of emulsification and formulation are directly translatable to pharmaceutical applications. Further research into its specific interactions with biological systems and its performance with a wider range of APIs is warranted to fully realize its potential in drug development.
References
- 1. Polyglycerol Ester-Based Low Energy Nanoemulsions with Red Raspberry Seed Oil and Fruit Extracts: Formulation Development toward Effective In Vitro/In Vivo Bioperformance [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase Behavior of Polyglycerol Ester-Based Nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ewg.org [ewg.org]
- 5. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective | MDPI [mdpi.com]
- 6. Nanoemulsion‐Loaded Capsules for Controlled Delivery of Lipophilic Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijper.org [ijper.org]
- 9. Novel Nanostructured Solid Materials for Modulating Oral Drug Delivery from Solid-State Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. sysrevpharm.org [sysrevpharm.org]
